Allyl-(4-ethynyl-phenyl)-dimethyl silane
Description
Contextual Significance of Bifunctional Organosilanes in Contemporary Chemical Synthesis
Bifunctional organosilanes are a critical class of compounds that act as a bridge between organic and inorganic materials. nbinno.com Their general structure, often represented as R-(CH₂)n-Si-(OX)₃, includes an organofunctional group (R) and a hydrolyzable group (OX) attached to the silicon atom. nih.gov This dual nature allows them to form stable covalent bonds with both organic polymers and inorganic surfaces, making them indispensable as coupling agents, adhesion promoters, cross-linkers, and surface modifiers in a vast array of industrial applications. spast.orgsilanecouplingagent.comresearchgate.net
The significance of bifunctional organosilanes lies in their ability to enhance the performance and durability of composite materials. researchgate.net For instance, they improve the adhesion between reinforcing fillers (like glass fibers or silica) and polymer matrices, leading to materials with superior mechanical strength. nih.govnih.gov In coatings and adhesives, they promote bonding between different layers or materials that would otherwise be incompatible. spast.orgresearchgate.net The versatility of these compounds is further expanded by the variety of possible organofunctional groups, such as amino, epoxy, or methacryloxy moieties, which can be chosen to suit specific chemical reactions or material requirements. researchgate.net
Table 1: Examples of Bifunctional Organosilanes and Their Applications
| Organosilane Compound | Organofunctional Group | Hydrolyzable Group | Primary Application |
| 3-Aminopropyltriethoxysilane | Amino | Ethoxy | Coupling agent in fiberglass-reinforced plastics |
| 3-Glycidoxypropyltrimethoxysilane | Epoxy | Methoxy | Adhesion promoter in epoxy-based adhesives and coatings |
| 3-Methacryloxypropyltrimethoxysilane | Methacryloxy | Methoxy | Coupling agent in dental composites and other polymer systems |
| Vinyltrimethoxysilane | Vinyl | Methoxy | Cross-linking agent for polyethylene (B3416737) and other polymers |
Distinctive Features of Allyl and Ethynyl (B1212043) Functionalities in Silicon-Containing Molecules
The presence of both allyl and ethynyl functionalities in a single silicon-containing molecule like Allyl-(4-ethynyl-phenyl)-dimethyl silane (B1218182) imparts a rich and versatile reactivity profile. These two groups offer orthogonal reaction pathways, meaning they can be selectively addressed under different reaction conditions.
The allyl group (–CH₂–CH=CH₂) is a valuable handle for a variety of chemical transformations. A key reaction of the allyl group is hydrosilylation, which involves the addition of a Si-H bond across the carbon-carbon double bond. researchgate.netwikipedia.org This reaction is a cornerstone of organosilicon chemistry, enabling the formation of new silicon-carbon bonds and the synthesis of a wide range of functionalized silanes and silicones. researchgate.netwikipedia.org The hydrosilylation of allyl compounds can sometimes be accompanied by side reactions, and understanding the reaction mechanism is crucial for controlling the selectivity. tum.deresearchgate.net Allylsilanes are also known to react with various electrophiles, leading to the formation of new carbon-carbon bonds. scispace.com The reactivity of the allylic C-H bonds, which are weaker than typical sp³ C-H bonds, also allows for specific functionalization at the allylic position. wikipedia.org
The ethynyl group (–C≡CH) provides another reactive site for a diverse set of chemical reactions. Alkynes, including ethynylsilanes, can undergo hydrosilylation to form vinylsilanes. wikipedia.org The terminal ethynyl group is particularly useful in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and highly selective formation of triazole rings. This reaction is widely used in materials science and bioconjugation. Furthermore, the ethynyl group can participate in various coupling reactions, such as Sonogashira coupling, to form more complex molecular architectures. The synthesis of silylene-vinylene dendrimers, for example, has utilized the hydrosilyation of ethynyl groups. unt.edu
The combination of these two functionalities in one molecule allows for stepwise or one-pot multi-component reactions, providing a powerful tool for the synthesis of complex organosilicon structures and polymers.
Research Trajectories in Functionalized Organosilicon Compounds and Polymeric Materials
Current research in organosilicon chemistry is heavily focused on the design and synthesis of novel functionalized monomers and polymers with tailored properties for advanced applications. bohrium.comresearchgate.net A significant trend is the development of silicon-containing polymers with unique thermal, mechanical, and optical properties. nih.govresearchgate.net
One major research trajectory involves the creation of new organosilicon monomers that can be polymerized to form materials with specific functionalities. silibasesilicone.com These monomers often contain reactive groups that allow for cross-linking, grafting, or post-polymerization modification. The goal is to produce polymers with improved thermal stability, hydrophobicity, gas permeability, and biocompatibility. researchgate.netresearchgate.net For example, organosilicon-functionalized polyolefins are being developed to overcome the low reactivity and poor compatibility of traditional polyolefins. researchgate.net
Another key area of investigation is the synthesis of hyperbranched polymers (HBPs) and dendrimers based on organosilicon scaffolds. nih.gov These highly branched, three-dimensional macromolecules offer unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. nih.gov Silanes play a crucial role as crosslinking agents, coupling agents, or end-capping agents in the synthesis of these complex architectures, leading to materials with potential applications in drug delivery, catalysis, and sensing. nih.gov
The development of silicone-based materials for biomedical applications is also a rapidly growing field. ulprospector.com Researchers are designing new silicone polymers for use in medical devices, drug delivery systems, and tissue engineering. ulprospector.com For instance, silicone hydrogels with high oxygen permeability are being developed for contact lenses. researchgate.net
Furthermore, there is a strong focus on creating more sustainable and environmentally friendly organosilicon materials. researchgate.net This includes the development of "green" synthetic routes and improved methods for recycling silicone products. researchgate.net
The bifunctional nature of Allyl-(4-ethynyl-phenyl)-dimethyl silane positions it as a valuable precursor in these research endeavors. Its allyl and ethynyl groups can be independently functionalized to create novel monomers for polymerization or to build complex, well-defined molecular architectures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
834966-20-0 |
|---|---|
Molecular Formula |
C13H16Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
(4-ethynylphenyl)-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C13H16Si/c1-5-11-14(3,4)13-9-7-12(6-2)8-10-13/h2,5,7-10H,1,11H2,3-4H3 |
InChI Key |
OMGRNNPHRDDTDL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC=C)C1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Synthetic Methodologies for Allyl 4 Ethynyl Phenyl Dimethyl Silane and Its Precursors
Strategic Approaches for the Construction of the Silicon-Carbon Framework
The creation of the silicon-carbon (Si-C) framework is the cornerstone of organosilane synthesis. For a molecule like Allyl-(4-ethynyl-phenyl)-dimethyl silane (B1218182), this involves the formation of three distinct types of Si-C bonds: Si-Aryl, Si-Allyl, and Si-Methyl. The strategy typically involves a silicon starting material, such as a tetrachlorosilane or a dichlorosilane, which is functionalized in a stepwise manner.
Routes to Ethynyl-Functionalized Silanes and Aryl Silanes
The synthesis of the aryl silane component, specifically the (4-ethynylphenyl)dimethylsilyl group, is a critical step. A common precursor is a halosilane which can react with an organometallic aryl species.
Organometallic Routes: One of the most important laboratory methods involves the reaction of an organometallic carbon nucleophile, such as a Grignard reagent or an organolithium compound, with a chloro- or alkoxysilane. lkouniv.ac.in For instance, an aryl Grignard reagent, formed from a bromoarene, can be reacted with a dichlorosilane to form the Si-Aryl bond. organic-chemistry.org A similar approach involves treating substituted arylbromides with tert-butyllithium at low temperatures, followed by the addition of a dichlorosilane, leading to the quantitative formation of diaryldiethoxysilanes. organic-chemistry.org This method avoids handling gaseous dichlorosilane. organic-chemistry.org
Catalytic Cross-Coupling: Modern methods often employ transition-metal catalysis to form the Si-C bond. Palladium-catalyzed silylation of aryl chlorides is an effective method that tolerates various functional groups and provides access to a wide range of aryltrimethylsilanes from commercially available starting materials. organic-chemistry.org Supported palladium-gold alloy nanoparticles have also been used for the cross-coupling of aryl chlorides and hydrosilanes, enabling the selective formation of aryl-silicon bonds. researchgate.net Other catalytic systems, including those based on Nickel/Copper for silylating unactivated C-O electrophiles and Iron for silylating (hetero)aromatic chlorides, offer mild conditions and broad substrate scope. organic-chemistry.org
A plausible route to a precursor for the target molecule could involve the reaction of the Grignard reagent of 1-bromo-4-ethynylbenzene with allyldimethylchlorosilane. Alternatively, one could first synthesize (4-ethynylphenyl)dimethylchlorosilane and then introduce the allyl group. The synthesis of a related compound, (4-vinyl phenyl) dimethyl silane, has been achieved by reacting 1-bromo-4-vinylbenzene with n-BuLi to form the organolithium species, followed by quenching with chlorodimethylsilane. chemicalbook.com A similar strategy could be adapted for the ethynyl (B1212043) analogue.
Routes to Allyl-Functionalized Silanes
The introduction of the allyl group is another key transformation. Allylsilanes are valuable building blocks in organic synthesis and can be prepared through various catalytic and stoichiometric methods. nih.govnih.gov
Grignard-Based Methods: A traditional and robust method is the reaction of an allyl Grignard reagent, such as allylmagnesium bromide, with a suitable chlorosilane. googleapis.com This approach is widely used but can be complicated by Wurtz-type dimerization of the allyl group, which can lower the yield. googleapis.comreddit.com To mitigate side reactions and handle the instability of the Grignard reagent, an in situ formation process in the presence of the silane is often preferred. gelest.com
Transition-Metal Catalysis: More advanced strategies utilize transition-metal catalysts to achieve high selectivity and efficiency under mild conditions. thieme-connect.com
Nickel-Catalyzed Reactions: A NiCl2(PMe3)2-catalyzed reaction of allyl alcohols with silylzinc reagents provides allylsilanes in high yields with excellent regioselectivity. acs.orgorganic-chemistry.org Modulating ligand properties on a nickel catalyst in a Ni/Cu system allows for the regiodivergent synthesis of allylsilanes directly from allylic alcohols. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysts are effective for the silylation of allylic precursors like allylic alcohols and ethers using disilanes. nih.govorganic-chemistry.org These reactions can proceed under mild, neutral conditions and can be performed in water using micellar catalysis. nih.govorganic-chemistry.org
Hydrosilylation: The transition-metal-catalyzed hydrosilylation of allenes and dienes offers another route to functionalized allylsilanes. nih.govorganic-chemistry.org For example, lithium triethylborohydride can catalyze a transition-metal-free hydrosilylation of allenes to yield (E)-allylsilanes. organic-chemistry.org
Below is a table summarizing various catalytic approaches for the synthesis of allyl-functionalized silanes.
| Catalyst System | Substrates | Reagent | Key Features & Selectivity |
| NiCl₂(PMe₃)₂ | Allyl alcohols | Silylzinc reagents (e.g., PhMe₂SiZnCl) | High yields and high regioselectivity. acs.orgorganic-chemistry.org |
| Ni/Cu with specific ligands | Allyl alcohols | Disilanes | Regiodivergent synthesis (linear or α-branched products). organic-chemistry.org |
| Palladium complexes | Allylic alcohols, Allylic ethers | Disilanes | Proceeds under mild, neutral conditions; suitable for regio- and stereodefined synthesis. nih.govorganic-chemistry.org |
| B(C₆F₅)₃ | Allyl silanes | (Isomerization) | Catalyzes E-selective isomerization of allyl silanes to versatile alkenyl silane intermediates. nih.govacs.org |
| Lithium Triethylborohydride | Allenes | Hydrosilanes | Transition-metal-free hydrosilylation providing (E)-allylsilanes. organic-chemistry.org |
Considerations for Stereochemical Control in Organosilane Synthesis
Stereochemical control is a vital aspect of modern organic synthesis, and this extends to the preparation of organosilanes, particularly those with a stereogenic silicon center. snnu.edu.cn Chiral organosilanes are increasingly important as precursors, auxiliaries, and catalysts in asymmetric synthesis. snnu.edu.cn
The synthesis of Si-stereogenic silanes has been achieved through several strategies. One major approach is the transition-metal-catalyzed enantioselective desymmetrization of prochiral organosilanes. snnu.edu.cn For example, rhodium-catalyzed desymmetrization of prochiral diorganodihydrosilanes was an early breakthrough in the field. snnu.edu.cn More recently, methods involving the asymmetric cyclization of bis(methallyl)silanes catalyzed by a strong and confined Brønsted acid have been developed to produce enantioenriched Si-stereogenic silacycles. nih.gov
Furthermore, many reactions involving organosilanes proceed with a high degree of stereochemical fidelity. For example, intramolecular allylations can generate rings with excellent stereoselectivity due to well-defined transition states. soci.org Iododesilylation of vinylsilanes often proceeds with complete retention of configuration. soci.org These predictable stereochemical outcomes are crucial when designing complex synthetic routes where the silicon-containing moiety guides the stereochemistry of subsequent transformations. researchgate.net While Allyl-(4-ethynyl-phenyl)-dimethyl silane itself is not chiral at the silicon atom, these principles are fundamental to the broader field of organosilane synthesis and are critical when designing more complex, chiral analogues.
Advanced Synthesis Techniques and Reagents
The synthesis of organosilanes is greatly facilitated by a toolkit of powerful reagents and reaction protocols. Grignard reagents and salt metathesis reactions represent two of the most fundamental and versatile techniques in this area.
Grignard Reagent Based Synthetic Strategies
The Grignard reaction was instrumental in the initial development of organosilane chemistry and remains a vital and versatile method for forming silicon-carbon bonds. gelest.com The reaction involves the nucleophilic attack of the Grignard reagent's carbanion on an electrophilic silicon center, typically a halosilane like silicon tetrachloride or a substituted chlorosilane. lkouniv.ac.ingelest.com
The outcome of the reaction can be controlled by the reaction protocol:
Normal Addition: Adding the silane to the Grignard reagent is preferred when complete substitution of the leaving groups on silicon is desired. gelest.com
Reverse Addition: Adding the Grignard reagent to the silane is used when partial substitution is the goal. gelest.com
In Situ Formation: Forming the Grignard reagent in the presence of the silane is advantageous when the Grignard reagent has poor stability or solubility, as is the case for allylmagnesium halides. gelest.comgoogle.com
The table below outlines these strategic considerations.
| Protocol | Order of Addition | Primary Goal | Example Application |
| Normal Addition | Silane is added to Grignard reagent | Full substitution | Synthesis of triethylsilane from trichlorosilane. gelest.com |
| Reverse Addition | Grignard reagent is added to silane | Partial substitution | Synthesis of diphenylmethylmethoxysilane. gelest.com |
| In Situ Formation | Magnesium, organic halide, and silane are combined | Overcomes Grignard instability/insolubility | Synthesis of allyltrimethylsilane. gelest.com |
This technique is broadly applicable for creating both Si-Aryl and Si-Allyl bonds, making it a cornerstone for the synthesis of precursors to this compound. lkouniv.ac.ingelest.com
Salt Metathesis Reactions in Organosilicon Chemistry
A salt metathesis, or double displacement, reaction is a process in which two ionic compounds exchange ions to form two new compounds. wikipedia.org In organosilicon chemistry, this is the underlying principle for many Si-C bond-forming reactions, particularly those involving highly polar organometallic reagents.
The reaction of a chlorosilane (R₃Si-Cl) with an organolithium (R'-Li) or Grignard reagent (R'-MgX) is a classic example of salt metathesis.
R₃Si-Cl + R'-M → R₃Si-R' + M-Cl (where M = Li, MgX)
The driving force for this reaction is the formation of a thermodynamically stable inorganic salt, such as lithium chloride (LiCl) or a magnesium halide salt (MgXCl). wikipedia.orgnih.gov This process is highly efficient, rapid, and often proceeds with quantitative yields, embodying the characteristics of a "click" reaction. nih.gov Salt metathesis is frequently used to obtain organosilanes that are soluble in organic solvents. wikipedia.org The reliability and simplicity of this reaction type make it a foundational strategy for introducing diverse organic functionalities, including aryl, ethynyl, and allyl groups, onto a silicon center. lkouniv.ac.in More advanced applications include the use of Lewis basic salts like cesium fluoride to promote the coupling of organosilanes with aromatic electrophiles. nih.gov
Silylcupration for Alkyne and Allene Functionalization
Silylcupration is a powerful and versatile method for the introduction of a silyl (B83357) group across a carbon-carbon multiple bond, such as those found in alkynes and allenes. This reaction involves the use of a silylcuprate reagent, which is typically generated in situ from a silyllithium or silyl Grignard reagent and a copper(I) salt, most commonly copper(I) cyanide (CuCN) or a copper(I) halide. The general scheme for the silylcupration of an alkyne is depicted below:

The reaction proceeds via the syn-addition of the silylcuprate to the alkyne, leading to the formation of a vinylcuprate intermediate. This intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of a second functional group in a stereocontrolled manner. The regioselectivity of the silylcupration of unsymmetrical alkynes is influenced by both steric and electronic factors. In the case of terminal alkynes, the silyl group predominantly adds to the terminal carbon atom.
For arylacetylenes, such as a precursor to the ethynylphenyl moiety of the target molecule, silylcupration offers a route to multifunctionalized vinylsilanes. The reaction of a silylcuprate with an arylacetylene would yield a β-silylstyrylcuprate intermediate. The subsequent reaction of this intermediate with an electrophile would provide a trisubstituted alkene with defined stereochemistry.
The scope of electrophiles that can be used to trap the vinylcuprate intermediate is broad and includes:
Proton sources (e.g., H₂O, MeOH): leading to vinylsilanes.
Alkyl halides: resulting in alkyl-substituted vinylsilanes.
Acyl chlorides: yielding β-silyl-α,β-unsaturated ketones.
Carbonyl compounds (aldehydes and ketones): affording β-silyl-allylic alcohols.
Epoxides: leading to γ-hydroxy-β-silyl-alkenes.
The choice of the silylcuprate reagent and the reaction conditions can influence the outcome of the reaction. Common silylcuprate reagents include (Me₃Si)₂CuLi, (PhMe₂Si)₂CuLi, and (t-BuPh₂Si)₂CuLi. The reactions are typically carried out in ethereal solvents such as tetrahydrofuran (THF) at low temperatures.
While a direct application of silylcupration in a documented synthesis of this compound has not been found in the reviewed literature, its potential as a method for the functionalization of the alkyne precursor is clear. For instance, silylcupration of 1-bromo-4-ethynylbenzene could be envisioned as a pathway to introduce the dimethylsilyl group and another functional group simultaneously, which could then be further elaborated to install the allyl group.
| Silylcuprate Reagent | Alkyne Substrate | Electrophile (E+) | Product |
|---|---|---|---|
| (Me₃Si)₂CuLi | Phenylacetylene (B144264) | H₂O | (E)-β-(Trimethylsilyl)styrene |
| (PhMe₂Si)₂CuLi | 1-Octyne | CH₃I | (E)-2-Dimethyl(phenyl)silyl-2-nonene |
| (t-BuPh₂Si)₂CuLi | Propyne | AcCl | (E)-4-(tert-Butyldiphenylsilyl)-3-penten-2-one |
The functionalization of allenes through silylcupration also provides a versatile route to highly substituted allylsilanes. The reaction of a silylcuprate with an allene typically occurs at the central carbon atom of the allene, leading to the formation of a vinylcuprate intermediate which can be trapped by electrophiles to yield functionalized allylsilanes.
Chemical Reactivity and Transformation Pathways of Allyl 4 Ethynyl Phenyl Dimethyl Silane
Investigations into the Reactivity of the Ethynyl (B1212043) Group
The terminal ethynyl group is the primary site of reactivity for many transformations of Allyl-(4-ethynyl-phenyl)-dimethyl silane (B1218182). Its polarization and accessibility make it a versatile handle for polymerization and molecular construction.
Photoinduced cross-linking offers an alternative pathway. Polysilane structures are known to undergo photo-decomposition of their Si-Si bonds researchgate.net. However, in the context of Allyl-(4-ethynyl-phenyl)-dimethyl silane, photocrosslinking would more likely be initiated at the unsaturated allyl and ethynyl groups. Light-induced ring-opening of dithiolanes to form disulfide crosslinks in the presence of alkenes demonstrates the potential for photo-initiated reactions involving unsaturated moieties under physiological conditions nih.gov. Such mechanisms could be adapted to utilize the allyl and ethynyl groups for network formation upon irradiation.
Hydrothiolation, the addition of a thiol across a carbon-carbon multiple bond, is a significant reaction for the ethynyl group. In reactions analogous to those with phenylacetylene (B144264), the hydrothiolation of the terminal alkyne in this compound can be catalyzed by transition metals. For instance, a copper iodide (CuI)-catalyzed, three-component reaction of a halide, phenylacetylene, and a sulfur source yields (Z)-β-alkenyl sulfides with high regioselectivity rsc.org. This suggests that the addition of a thiol (R-SH) to the ethynylphenyl moiety of the silane would proceed via a syn-addition mechanism, leading predominantly to the Z-isomer where the aryl and sulfur substituents are on the same side of the newly formed double bond.
The reaction likely proceeds through the formation of a carbothionate intermediate, with the regioselectivity dictated by the electronic and steric influences of the catalyst and the 4-(dimethylsilyl)phenyl group rsc.org. The use of a catalyst is crucial for controlling the regiochemical outcome and avoiding the formation of mixtures often seen in radical-mediated additions.
The dimethylsilyl group exerts a significant electronic and steric influence on the reactivity of the adjacent ethynylphenyl system. The carbon-silicon bond can stabilize a positive charge in the β-position through hyperconjugation, a phenomenon known as the β-silyl effect nih.govresearchgate.net. This effect plays a crucial role in directing the regioselectivity of electrophilic additions to the alkyne.
In the case of electrophilic attack on the ethynyl group of this compound, the silyl (B83357) group on the phenyl ring is γ to the triple bond. While the β-silyl effect is most pronounced for vinylsilanes, the electron-donating nature of the silyl group still influences the electron density of the aromatic ring and the attached alkyne nih.govresearchgate.net. For instance, the regioselective addition of iodine monochloride (ICl) to ethynylsilanes demonstrates that the silyl group directs the stereochemical outcome of the reaction, favoring the Z-isomer in aryl-substituted ethynylsilanes gelest.com. This directing effect is attributed to both steric hindrance and the electronic stabilization of intermediates nih.gov. Therefore, electrophilic additions to the alkyne are expected to be regioselective, with the silyl group influencing the position of attack and the stereochemistry of the resulting vinylsilane product.
The terminal alkyne of this compound is an excellent substrate for 1,3-dipolar cycloaddition reactions with organic azides, a cornerstone of "click chemistry." wikipedia.org This reaction provides a highly efficient and atom-economical route to 1,2,3-triazole heterocycles. The specific regioisomer of the triazole product is determined by the catalytic conditions employed.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, reliably and exclusively forming 1,4-disubstituted 1,2,3-triazoles nih.govnih.govnih.gov. The reaction between this compound and an organic azide (B81097) (R-N₃) in the presence of a Cu(I) catalyst would yield the corresponding 1-substituted-4-[4-(allyl-dimethyl-silyl)-phenyl]-1H- gelest.comnih.govresearchgate.nettriazole. The reaction proceeds under mild conditions, often in aqueous or biomass-derived solvents like Cyrene™, and is tolerant of a wide range of functional groups nih.govbeilstein-journals.org.
The kinetics of CuAAC are significantly enhanced by the copper catalyst, which lowers the activation barrier compared to the uncatalyzed thermal Huisgen cycloaddition wikipedia.orgresearchgate.net. The scope of the reaction is broad, encompassing a wide variety of azides and terminal alkynes nih.govresearchgate.netnih.gov. The performance of various alkynes in CuAAC reactions shows only modest differences in reactivity, indicating that substrates like this compound should react efficiently nih.gov.
| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene | CuI (1 mol%) / Et₃N | Cyrene™ | 30 °C | Good to Excellent | beilstein-journals.org |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat (solvent-free) | Room Temp | Quantitative | nih.govresearchgate.net |
| Various organic azides | Various terminal alkynes | Cu(I) source | Various | Room Temp | Excellent | nih.gov |
In contrast to the copper-catalyzed variant, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-disubstituted 1,2,3-triazole regioisomer organic-chemistry.orgnih.govchalmers.se. This complementary regioselectivity is a key advantage of RuAAC. The reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds, and proceeds through a distinct mechanism involving a six-membered ruthenacycle intermediate rather than a copper acetylide wikipedia.orgorganic-chemistry.orgresearchgate.net. RuAAC is also notable for its ability to accommodate both terminal and internal alkynes, broadening its synthetic utility nih.govchesci.com. Thus, reacting this compound with an azide under RuAAC conditions would be expected to form the 1-substituted-5-[4-(allyl-dimethyl-silyl)-phenyl]-1H- gelest.comnih.govresearchgate.nettriazole.
Metal-free thermal cycloadditions (Huisgen cycloaddition) are also possible but typically require elevated temperatures and often result in a mixture of 1,4- and 1,5-regioisomers wikipedia.orgnih.gov. However, specific substrates can favor one isomer. Notably, metal-free cycloadditions involving silylated alkynes and aromatic azides in aqueous media have been shown to yield 1,5-disubstituted-4-(trimethyl-silyl)-1H-1,2,3-triazoles with high regioselectivity nih.govresearchgate.net. This suggests that a metal-free pathway for this compound could potentially favor the 1,5-triazole isomer, with the silyl group playing a key role in directing the regiochemical outcome nih.govresearchgate.net.
| Reaction Type | Catalyst | Typical Product | Substrate Scope | Reference |
|---|---|---|---|---|
| CuAAC | Copper(I) | 1,4-disubstituted-1,2,3-triazole | Terminal Alkynes | nih.gov |
| RuAAC | Ruthenium(II) (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted-1,2,3-triazole | Terminal & Internal Alkynes | organic-chemistry.orgnih.gov |
| Metal-Free (Thermal) | None | Mixture of 1,4- and 1,5-isomers (typically) | Terminal & Internal Alkynes | wikipedia.org |
| Metal-Free (Silylated Alkyne) | None (Aqueous media) | 1,5-disubstituted-1,2,3-triazole | Silylated Alkynes | nih.govresearchgate.net |
1,3-Dipolar Cycloaddition Reactions (Click Chemistry) with Azides
Investigations into the Reactivity of the Allyl Group
The reactivity of the allyl group in this compound is dominated by addition reactions across the carbon-carbon double bond. The adjacent silicon atom can influence the regioselectivity and stereoselectivity of these transformations.
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the double bond of the allyl group. nih.govresearchgate.net This process is a highly efficient and atom-economical method for forming stable carbon-silicon bonds. nih.gov The reaction with this compound would involve reacting it with a hydrosilane in the presence of a suitable catalyst.
The prevalent mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This mechanism typically involves:
Oxidative addition of the Si-H bond of the hydrosilane to the metal center.
Coordination of the allyl group's double bond to the metal center.
Insertion of the alkene into the metal-hydride bond (or metal-silyl bond).
Reductive elimination of the final product, regenerating the catalyst.
A wide array of catalysts have been developed for the hydrosilylation of alkenes, with transition metal complexes being the most common.
Transition Metal Catalysts:
Platinum-based catalysts: These are the most widely used catalysts for hydrosilylation. scirp.org Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are highly effective for the hydrosilylation of allylic compounds. scirp.orgresearchgate.net They generally exhibit high activity and promote β-addition (anti-Markovnikov). scirp.org
Rhodium-based catalysts: Complexes such as Wilkinson's catalyst ([RhCl(PPh₃)₃]) are also effective. nih.gov Recent studies have shown that rhodium catalysts with specific bidentate phosphine ligands can achieve very high selectivity and efficiency in the hydrosilylation of functionalized allyl compounds like allyl chloride. nih.govresearchgate.net
Nickel-based catalysts: While less common than platinum, nickel catalysts are gaining attention as a more earth-abundant alternative. organic-chemistry.org
Cobalt and Ruthenium catalysts: These have also been explored for hydrosilylation reactions, sometimes offering different selectivity profiles compared to platinum or rhodium catalysts.
Metal-Free Catalysis: While less common, metal-free hydrosilylation methods are an area of growing interest. Silylium ion-promoted hydrosilylation has been reported for certain substrates, such as aryl-substituted allenes. nih.gov This approach avoids potential contamination of the product with trace metals.
Table 1: Representative Catalyst Systems for the Hydrosilylation of Allyl Groups
| Catalyst System | Catalyst Example | Typical Reaction Conditions | Key Characteristics |
|---|---|---|---|
| Transition Metal | |||
| Platinum | Karstedt's catalyst | Toluene, 40-80°C | High activity, high β-selectivity |
| Platinum | Speier's catalyst (H₂PtCl₆) | Isopropanol, reflux | Classic catalyst, can lead to byproducts |
| Rhodium | [RhCl(dppbzF)]₂ | 60°C | High selectivity for functionalized substrates nih.gov |
| Nickel | NiCl₂(PMe₃)₂ | - | Effective for allylic alcohols organic-chemistry.org |
| Ruthenium | [Cp*Ru(MeCN)₃]PF₆ | Room temperature | High regioselectivity for alkynes, active for alkenes |
| Metal-Free | |||
| Cationic | Trityl cation initiator | Dichloromethane, room temp. | Silylium ion promotion, substrate-specific nih.gov |
The addition of the Si-H bond across the allyl double bond can result in two different regioisomers: the β-adduct (anti-Markovnikov) where the silicon atom attaches to the terminal carbon, and the α-adduct (Markovnikov) where the silicon attaches to the internal carbon.
Regioselectivity: For the hydrosilylation of terminal alkenes like the allyl group, platinum-based catalysts predominantly yield the linear β-adduct with high selectivity (>98%). scirp.org This is due to both steric and electronic factors in the transition state of the catalytic cycle. The formation of the α-adduct is generally a minor pathway. The choice of catalyst can influence this ratio. For instance, studies on allylbenzene have shown that Karstedt's catalyst gives excellent β-selectivity. scirp.org
Stereoselectivity: While the hydrosilylation of the terminal allyl group of this compound does not create a new stereocenter on the alkyl chain, stereoselectivity becomes important when considering more complex allylic systems or chiral catalysts. The addition of the silyl group and the hydrogen atom typically occurs in a syn-fashion, meaning they add to the same face of the double bond.
Table 2: Regioselectivity in the Hydrosilylation of Allylbenzene (A Model for Allyl-Aryl Systems)
| Catalyst | Hydrosilylating Agent | Temperature (°C) | Conversion (%) | β-adduct Selectivity (%) | α-adduct and other byproducts (%) |
|---|---|---|---|---|---|
| Karstedt's Catalyst | D₄H | 40 | 96 | >99 | <1 |
| Platinum Black | D₄H | 40 | 94 | 98.3 | 1.7 |
| Karstedt's Catalyst | MDHM | 40 | 90 | 100 | 0 |
| Platinum Black | MDHM | 40 | 87 | 100 | 0 |
Data adapted from studies on allylbenzene hydrosilylation. scirp.org
The thiol-ene reaction is another powerful method for functionalizing the allyl group of this compound. This reaction involves the addition of a thiol (R-SH) across the double bond to form a thioether. wikipedia.org It is widely recognized as a "click" chemistry reaction due to its high efficiency, mild reaction conditions, and high yields. nih.gov
Two primary mechanisms govern the thiol-ene reaction:
Radical-mediated Thiol-Ene Addition: This is the most common pathway, typically initiated by UV light or a radical initiator (e.g., AIBN). wikipedia.org A thiyl radical (RS•) is generated, which then adds to the alkene. This process proceeds via an anti-Markovnikov addition, yielding the linear thioether. wikipedia.org
Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol can be deprotonated to a thiolate anion, which then acts as a nucleophile in a Michael addition to an electron-deficient alkene. For unactivated alkenes like the allyl group, the radical pathway is more common. However, for certain substrates and conditions, ionic mechanisms leading to the Markovnikov adduct have been observed. nih.gov
Comparative Analysis with Hydrosilylation:
The thiol-ene reaction offers a valuable alternative to hydrosilylation for modifying the allyl group.
Table 3: Comparison of Hydrosilylation and Thiol-Ene Addition on the Allyl Group
| Feature | Hydrosilylation | Thiol-Ene Addition |
|---|---|---|
| Reactant | Hydrosilane (R₃SiH) | Thiol (RSH) |
| Bond Formed | C-Si | C-S |
| Catalyst/Initiator | Transition metals (Pt, Rh, etc.) | Radical initiators (AIBN), UV light, or base |
| Regioselectivity | Typically β-addition (anti-Markovnikov) | Radical: anti-Markovnikov; Ionic: Markovnikov |
| Reaction Conditions | Often requires elevated temperatures and inert atmosphere | Often proceeds at room temperature, tolerant to air and moisture |
| Functional Group Tolerance | Can be sensitive to certain functional groups | Generally very high, a key feature of its "click" nature |
| Orthogonality | Can be orthogonal to many "click" reactions | Is itself a "click" reaction, orthogonal to others like alkyne-azide cycloaddition |
Allylsilanes can undergo thermal or photochemical rearrangements known as nih.govCurrent time information in Denbighshire, GB.-sigmatropic shifts. uh.edu In this intramolecular process, the silyl group migrates from the allylic position (carbon 3) to the terminal carbon of the double bond (carbon 1), with a concurrent shift of the double bond. uh.edu
This rearrangement is governed by the principles of orbital symmetry (Woodward-Hoffmann rules). A thermal nih.govCurrent time information in Denbighshire, GB.-shift of an alkyl or silyl group is symmetry-allowed if it proceeds suprafacially (on the same face of the π-system) with inversion of configuration at the migrating center (the silicon atom), or antarafacially (on opposite faces) with retention of configuration. uh.edu Due to the geometric constraints of the small three-carbon allyl system, the antarafacial pathway is generally prohibitive for thermal reactions. uh.edu Therefore, thermal nih.govCurrent time information in Denbighshire, GB.-silyl migrations in allylsilanes are expected to proceed via a suprafacial pathway with inversion at the silicon center. Photochemical nih.govCurrent time information in Denbighshire, GB.-shifts, however, can proceed suprafacially with retention of configuration. This rearrangement represents a potential side reaction during thermal processing of this compound or a deliberate transformation to isomerize the allylsilane.
Hydrosilylation Reaction Mechanisms and Catalysis
Orthogonal Reactivity and Sequential Functionalization Strategies
The presence of two distinct and chemoselective reactive sites—the allyl group and the ethynyl group—makes this compound an excellent substrate for orthogonal and sequential functionalization. Orthogonal reactions are those that can be performed in the same reaction vessel on different functional groups without interfering with each other. nih.gov
A key strategy for the selective modification of this molecule involves leveraging the different reaction conditions required to functionalize the allyl and ethynyl groups.
Potential Sequential Functionalization Pathway:
Step 1: Functionalization of the Allyl Group: The allyl group can be selectively modified first, using reactions that are typically unreactive towards the terminal alkyne under the chosen conditions.
Hydrosilylation: Platinum-catalyzed hydrosilylation can be performed on the allyl group at moderate temperatures. While platinum catalysts can also catalyze alkyne hydrosilylation, careful selection of the catalyst and reaction conditions can favor the more reactive alkene.
Thiol-Ene Addition: A radical-mediated thiol-ene reaction is highly selective for the alkene and will not react with the alkyne under typical initiation conditions (UV or AIBN), making it an excellent choice for the first step. nih.gov
Step 2: Functionalization of the Ethynyl Group: After the allyl group has been modified and the product isolated, the terminal ethynyl group is available for a wide range of transformations, including:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a premier "click" reaction that forms a stable triazole ring. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction for biological applications. nih.gov
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond.
This sequential approach allows for the precise and controlled synthesis of complex, multifunctional organosilicon structures, where different functionalities can be introduced at either end of the molecule.
Hierarchical Reaction Sequences for Complex Molecular Architectures
The ability to selectively functionalize either the allyl or the ethynyl group of Allyl-(4-ethynyl-phenyl)-dimethylsilane opens up possibilities for hierarchical reaction sequences. This strategic, stepwise approach allows for the construction of intricate and diverse molecular structures that would be difficult to achieve through other means. The order of reactions is critical and is dictated by the compatibility of the functional groups present at each stage of the synthesis.
A typical hierarchical sequence might begin with a robust reaction at one of the functional groups, followed by a transformation of the other. For example, a Sonogashira coupling could be performed on the ethynyl group to introduce an aromatic or heteroaromatic moiety. The resulting molecule, now containing an internal alkyne and the original allyl silane, can then undergo a subsequent reaction at the allyl position.
One powerful technique for building cyclic structures is ring-closing metathesis (RCM). utc.eduelectronicsandbooks.com If the newly introduced group from the Sonogashira coupling contains a terminal alkene, an enyne metathesis reaction could be employed to form a new ring system. nih.govbeilstein-journals.org The reactivity in RCM is dependent on the catalyst and the specific structure of the diene or enyne.
An alternative strategy would be to first modify the allyl group. For example, a Heck reaction could be used to couple the allyl group with an aryl halide. organic-chemistry.orgyoutube.comnih.gov The resulting product, which now has a more complex olefinic structure, would still possess the terminal alkyne, available for subsequent transformations such as "click" chemistry, further coupling reactions, or conversion to other functional groups.
The following table outlines a hypothetical hierarchical reaction sequence starting with Allyl-(4-ethynyl-phenyl)-dimethylsilane to demonstrate the construction of a more complex molecular architecture.
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Rationale |
|---|---|---|---|---|
| 1 | Sonogashira Coupling | 4-Iodobenzaldehyde, Pd(PPh3)4, CuI, Et3N | 4-((4-(Allyldimethylsilyl)phenyl)ethynyl)benzaldehyde | Selective C-C bond formation at the alkyne terminus. organic-chemistry.orgwikipedia.org |
| 2 | Wittig Reaction | Ph3P=CHCO2Et, THF | Ethyl 3-(4-((4-(allyldimethylsilyl)phenyl)ethynyl)phenyl)acrylate | Conversion of the aldehyde to an α,β-unsaturated ester. |
| 3 | Ring-Closing Metathesis | Grubbs' 2nd Generation Catalyst, CH2Cl2, reflux | Cyclic product with a fused ring system | Formation of a new ring by reacting the allyl group with the newly formed alkene. utc.edu |
Polymerization Science and Macromolecular Engineering with Allyl 4 Ethynyl Phenyl Dimethyl Silane
Copolymerization Strategies
Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization driven by the release of a small volatile molecule, typically ethylene (B1197577). researchgate.netmdpi.com This method is particularly effective for polymerizing terminal dienes into unsaturated polymers. The allyl group of Allyl-(4-ethynyl-phenyl)-dimethyl silane (B1218182) can participate in ADMET polymerization, typically catalyzed by ruthenium or molybdenum alkylidene complexes.
In a hypothetical ADMET polymerization of this monomer, the reaction would proceed via the metathesis of the allyl groups, leading to the formation of a polyene with repeating silane units. The reaction is driven to completion by the continuous removal of ethylene gas under vacuum. A critical consideration in this process is the tolerance of the metathesis catalyst to the ethynyl (B1212043) (alkyne) group present on the monomer. Modern catalysts, such as Grubbs' second and third-generation catalysts, exhibit broad functional group tolerance, which would be essential for preventing side reactions involving the alkyne. researchgate.net The resulting polymer would feature pendant ethynyl-phenyl groups along the backbone, which are available for subsequent post-polymerization modification.
Table 1: Hypothetical ADMET Polymerization Parameters
| Parameter | Value/Condition |
|---|---|
| Monomer | Allyl-(4-ethynyl-phenyl)-dimethyl silane |
| Catalyst | Grubbs' 2nd or 3rd Generation Catalyst |
| Temperature | 40-80 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Pressure | High Vacuum |
| Byproduct | Ethylene (removed) |
Polymerization via 1,3-Dipolar Cycloaddition of Alkyne Units
The ethynyl group of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.org This reaction involves the [3+2] cycloaddition between a 1,3-dipole (like an azide (B81097) or a nitrile oxide) and a dipolarophile (the alkyne) to form a stable five-membered heterocyclic ring. researchgate.netrsc.org
When a complementary bifunctional monomer containing two 1,3-dipole functionalities (e.g., a diazide) is reacted with this compound, a step-growth polymerization can occur. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,2,3-triazole linkages. nih.gov This process is highly efficient and regiospecific, leading to the formation of well-defined polymers under mild conditions. The resulting polymer structure would incorporate triazole rings into the backbone, with the unreacted allyl groups remaining on the silane units. These pendant allyl groups can then be used for further crosslinking or functionalization.
Synthesis of Advanced Polymer Architectures
The orthogonal nature of the allyl and ethynyl groups in this compound makes it an ideal building block for creating polymers with complex, non-linear architectures.
Block Copolymer Synthesis Using Dual Functionalization
Block copolymers are macromolecules composed of two or more distinct polymer chains linked covalently. researchgate.net The synthesis of well-defined block copolymers often requires living polymerization techniques that allow for sequential monomer addition. mdpi.comadvancedsciencenews.com The dual functionality of this compound enables its use as a linker or an initiator to bridge two different polymerization mechanisms.
For instance, a polymer chain can be synthesized using a method that exclusively consumes one of the functional groups, leaving the other intact at the chain end or along the backbone. This functional polymer can then act as a macroinitiator or macro-monomer for a second, different polymerization step, thereby forming a block copolymer.
Integration with Living Polymerization Techniques (e.g., Anionic, RAFT, Cationic)
Living polymerization techniques, such as anionic polymerization or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide precise control over molecular weight and distribution, making them ideal for synthesizing well-defined block copolymers. advancedsciencenews.comrsc.orgbohrium.com
Anionic Polymerization: A living polymer chain, such as polystyryllithium, could be end-capped with this compound. The highly reactive carbanion would attack the silicon center, creating a polymer chain with a terminal ethynyl or allyl group. This functionalized polymer can then be used in a subsequent polymerization, such as a CuAAC click reaction, to form a block copolymer. mdpi.com
RAFT Polymerization: RAFT is a versatile controlled radical polymerization method compatible with a wide range of monomers. psu.eduresearchgate.net A RAFT agent could be designed to include an ethynyl or allyl group. After polymerizing a first monomer, the resulting polymer would retain the RAFT agent's thiocarbonylthio group at one end and the silane's functional group at the other. This allows for the sequential RAFT polymerization of a second monomer to grow the next block. Alternatively, the pendant groups of a polymer synthesized from the silane monomer could be modified to initiate a second polymerization. sigmaaldrich.com
Table 2: Strategies for Block Copolymer Synthesis
| Strategy | Step 1: First Block Formation | Linking/Initiation Step | Step 2: Second Block Growth |
|---|---|---|---|
| Anionic-to-Click | Anionic polymerization of Styrene | End-capping with this compound | Polymerization of a diazide monomer via CuAAC with terminal alkyne |
| RAFT-based | RAFT polymerization of Methyl Acrylate | Use of a RAFT agent derived from the silane monomer | Sequential RAFT polymerization of a second monomer (e.g., Styrene) |
Hyperbranched and Network Polymer Formation
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. rsc.org Network polymers consist of interconnected polymer chains forming a three-dimensional structure. mdpi.com If polymerization conditions are chosen such that both the allyl and ethynyl groups of this compound react simultaneously, the monomer acts as a branching or cross-linking point.
For example, a reaction mixture containing the silane monomer and a diazide under CuAAC conditions, along with an ADMET catalyst, could lead to the concurrent formation of triazole linkages and polyene chains. This dual polymerization would result in the formation of a cross-linked polymer network. google.com The degree of cross-linking and the network properties could be tuned by controlling the reaction kinetics of the two independent polymerization processes.
Dendritic and Star Polymer Synthesis
Dendrimers and star polymers are other examples of complex macromolecular architectures. Star polymers consist of multiple linear polymer chains ("arms") linked to a central core. The silane monomer can be envisioned as a component of a multifunctional core. For example, a core molecule with multiple azide groups could be "clicked" with an excess of this compound to create a core with multiple pendant allyl groups. These allyl groups could then serve as initiation sites for a controlled polymerization, such as ATRP or RAFT, to grow polymer arms, resulting in a star polymer.
Gradient Copolymers
Currently, there is a lack of specific published research on the synthesis and characterization of gradient copolymers incorporating this compound.
Cross-linking Mechanisms and Network Formation
The bifunctional nature of this compound, possessing both a thermally reactive ethynyl group and a catalytically reactive allyl group, allows for the formation of cross-linked polymer networks through various mechanisms. This dual reactivity offers significant versatility in curing strategies, enabling the fabrication of materials with tailored properties. The cross-linking can be initiated either thermally, utilizing the ethynyl functionality, or through catalytic pathways involving the allyl group, such as hydrosilylation or thiol-ene reactions.
Thermal Curing Through Ethynyl Groups
The thermal curing of polymers containing pendant arylethynyl groups is a well-established method for producing high-performance, thermosetting materials. This process relies on the thermally induced reactions of the ethynyl moieties, which can proceed without the evolution of volatile byproducts, leading to the formation of highly cross-linked, void-free networks. ecust.edu.cn
The curing mechanism of arylethynyl groups is complex and can involve several reaction pathways, the distribution of which is often dependent on the curing temperature, the concentration of the ethynyl groups, and the structure of the polymer backbone. ecust.edu.cn The primary reactions include:
Dimerization and Trimerization: At elevated temperatures, ethynyl groups can undergo cyclization reactions to form substituted naphthalenes (dimers) and benzene (B151609) rings (trimers). ecust.edu.cn
Radical Polymerization: A proposed mechanism involves the thermal generation of radical species, which can initiate chain polymerization of the ethynyl groups to form polyene structures. ecust.edu.cnecust.edu.cn Theoretical studies using density functional theory (DFT) on model compounds like phenylacetylene (B144264) suggest that the rate-determining step is the initial dimerization into diradical intermediates. ecust.edu.cnrsc.org These intermediates can then lead to the formation of various cross-linked structures.
Differential Scanning Calorimetry (DSC) is a common technique used to study the curing behavior of ethynyl-terminated polymers. The DSC thermogram typically shows a strong exotherm corresponding to the cross-linking reaction, from which parameters like the onset temperature of curing and the total heat of reaction can be determined. dtic.milresearchgate.net For instance, the curing of phenylethynyl phthalimide (B116566) silsesquioxanes shows a distinct exothermic peak, indicating the cross-linking of the ethynyl groups. researchgate.net
Table 1: Thermal Curing Characteristics of Polymers with Pendant Ethynyl Groups
| Polymer System | Curing Temperature (°C) | Key Observations | Reference |
|---|---|---|---|
| Acetylene-terminated polyimides | 400 - 600 K | Formation of naphthalenic dimers, benzenic trimers, and polyenic chains. Higher temperatures favor trimer formation. | ecust.edu.cn |
| Bis[4-(3-ethynylphenoxy)phenyl]sulfone | 467 - 533 K | Apparent activation energy of 24.2 ± 0.7 kcal/mol, suggesting a free-radical chain mechanism. | dtic.mil |
| Phenylethynyl phthalimide silsesquioxanes | ~400°C (peak exotherm) | DSC analysis confirms cross-linking reaction of the ethynyl groups. | researchgate.net |
Catalytic Cross-linking via Hydrosilylation or Thiol-ene Reactions
The allyl group on this compound provides a reactive site for catalytic cross-linking reactions, which can be performed under milder conditions compared to thermal curing.
Hydrosilylation:
Hydrosilylation is a versatile and widely used reaction in silicone chemistry for the formation of carbon-silicon bonds. mdpi.com It involves the addition of a silicon-hydride (Si-H) bond across the double bond of the allyl group, typically catalyzed by a platinum complex such as Karstedt's catalyst. researchgate.netbohrium.com This reaction is highly efficient and proceeds with high selectivity, primarily forming the β-addition product. scirp.org
For network formation, a polymer or oligomer bearing multiple Si-H groups would be reacted with the allyl-functional silane. The reaction proceeds as follows:
-Si-H + CH₂=CH-CH₂-R → -Si-CH₂-CH₂-CH₂-R
This process is advantageous due to the absence of byproducts and the ability to control the curing rate through the catalyst concentration and temperature. researchgate.netgoogle.com The cross-linking of vinyl-terminated polydimethylsiloxane (B3030410) with hydride-containing siloxanes is a common industrial application of this chemistry. researchgate.net
Thiol-ene Reactions:
The thiol-ene reaction is a "click" chemistry process that involves the radical-mediated addition of a thiol (S-H) to the allyl double bond. pocketdentistry.com This reaction can be initiated either thermally with a radical initiator or, more commonly, photochemically using a photoinitiator and UV light. researchgate.netornl.gov The mechanism proceeds via a step-growth process, which leads to the formation of homogeneous networks with delayed gelation. pocketdentistry.comnih.gov
The reaction sequence is as follows:
Initiation: A radical is generated from the photoinitiator.
Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol, creating a thiyl radical (RS•).
Propagation: The thiyl radical adds to the allyl double bond, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and creating the thioether linkage.
This cycle continues, leading to the formation of a cross-linked network when multifunctional thiols and allyl-containing monomers are used. pocketdentistry.com Thiol-ene reactions are known for their rapid rates, oxygen tolerance, and minimal shrinkage. pocketdentistry.comnih.gov The kinetics of thiol-ene polymerizations have been studied for various ene-functionalized siloxanes, demonstrating the versatility of this approach. researchgate.netacs.org
Table 2: Kinetic Parameters for Photo-initiated Thiol-Ene Polymerizations
| Ene Monomer | Reaction Order in Thiol | Reaction Order in Ene | Key Findings | Reference |
|---|---|---|---|---|
| Allyl ether | 1 | 0 | Rate is limited by the chain transfer step. | acs.org |
| Norbornene | ~0.5 | ~0.5 | Propagation and chain transfer rates are comparable. | acs.org |
| Vinyl silazane | 0 | ~1 | Rate is limited by the propagation step. | acs.org |
Role in Functional Materials Science
Precursors for Hybrid Organic-Inorganic Materials
Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanometer scale, often exhibiting properties superior to the individual constituents. semanticscholar.orgnih.gov Allyl-(4-ethynyl-phenyl)-dimethylsilane serves as an exemplary precursor for such materials due to its dual reactivity, enabling the formation of covalently linked, cross-linked networks. semanticscholar.orgnih.gov
The synthesis of these hybrids often employs the sol-gel process, which involves the hydrolysis and polycondensation of molecular precursors. fraunhofer.demdpi.com In this context, the allylsilyl group of the molecule can act as a synthetic equivalent to conventional alkoxysilanes. tytlabs.co.jp Under specific conditions, such as in the presence of an acid catalyst, the allyl group can be cleaved, leading to the formation of reactive silanol (B1196071) (Si-OH) groups. tytlabs.co.jp These silanols can then undergo condensation reactions with other silanols or with metal alkoxides to form a stable inorganic siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the hybrid material. tytlabs.co.jpresearchgate.net
Simultaneously, the ethynyl (B1212043) and phenyl groups provide the organic functionality. The rigid phenyl-ethynyl structure can be incorporated into the final material, imparting specific thermal, mechanical, or photophysical properties. Furthermore, the ethynyl group is a versatile handle for post-synthesis modification via reactions like "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) or polymerization, allowing for the introduction of other functional moieties. mdpi.com This dual-nature allows for the creation of Class II hybrid materials, where the organic and inorganic phases are linked by strong covalent bonds, leading to enhanced material stability and performance. semanticscholar.orgnih.gov
Table 1: Synthetic Routes to Hybrid Materials Using Allylsilane Precursors
| Method | Description | Key Feature of Allyl-(4-ethynyl-phenyl)-dimethylsilane |
| Sol-Gel Polycondensation | Hydrolysis and condensation of the allylsilyl group (via deallylation to form silanols) to create an inorganic siloxane network. tytlabs.co.jp | The allylsilyl group acts as a stable precursor that can be activated under specific conditions to form the inorganic framework. |
| Co-condensation | The silane (B1218182) precursor is mixed with other metal alkoxides (e.g., tetraethoxysilane) during the sol-gel process to form a mixed-oxide material. researchgate.net | Allows for precise tuning of the inorganic component's composition and properties. |
| Post-synthesis Modification | The ethynyl group is functionalized after the formation of the initial hybrid structure, for example, via click chemistry. | The ethynyl group provides a site for covalently grafting other functional molecules, sensors, or catalysts. |
Components in Polymer Composites and Interfacial Adhesion Promotion
The mechanism involves the silane molecule acting as a bridge between the filler and the matrix. The silyl (B83357) portion of the molecule, after hydrolysis to a silanol, can form strong covalent bonds (siloxane linkages) with the hydroxyl groups present on the surface of inorganic fillers like silica. mdpi.commdpi.com This creates a robust bond between the coupling agent and the filler.
The organic part of the molecule, containing the allyl and ethynyl groups, is then available to interact with the polymer matrix. researchgate.net
Allyl Group: The allyl group can participate in free-radical polymerization reactions. During the curing or processing of the composite, it can co-polymerize with monomers in the polymer matrix (e.g., in unsaturated polyester (B1180765) or vinyl ester resins), forming covalent bonds that anchor the filler to the matrix.
Ethynyl Group: The ethynyl group can undergo various reactions, including polymerization or cycloaddition, with suitable functional groups in the polymer matrix. This provides an additional mechanism for strong interfacial bonding. researchgate.net
This dual reactivity leads to a significant improvement in interfacial adhesion, which in turn enhances stress transfer from the polymer matrix to the reinforcing filler. researchgate.netresearchgate.net The result is a composite material with improved tensile strength, toughness, and resistance to environmental degradation, such as moisture ingress. researchgate.netmdpi.com
Table 2: Research Findings on Silane Coupling Agents in Composites
| Property Enhanced | Mechanism of Improvement | Relevance of Allyl-(4-ethynyl-phenyl)-dimethylsilane |
| Tensile Strength | Improved stress transfer across the filler-matrix interface due to covalent bonding. researchgate.net | The allyl and ethynyl groups can form strong covalent links with the polymer matrix. |
| Water Resistance | Formation of a hydrophobic polysiloxane layer on the filler surface and reduction of interfacial voids. researchgate.net | The dimethylsilyl group and the organic backbone contribute to a more hydrophobic interface. |
| Compatibility | The organofunctional groups of the silane improve the wettability and compatibility between the hydrophilic filler and the hydrophobic polymer matrix. researchgate.netmdpi.com | The phenyl-based structure enhances compatibility with aromatic polymer matrices. |
Contribution to Novel Polymer-Supported Catalytic Systems
Polymer-supported catalysts combine the advantages of homogeneous and heterogeneous catalysis, offering high reactivity and selectivity along with ease of separation and recyclability. The unique structure of Allyl-(4-ethynyl-phenyl)-dimethylsilane makes it a suitable monomer for creating such catalytic supports.
A polymer can be synthesized from this molecule through the polymerization of either the allyl or the ethynyl groups. researchgate.net For instance, polymerization via the ethynyl group can lead to a polyacetylene-type backbone, a rigid and conjugated structure. This polymer backbone can then serve as a robust support for catalytically active species.
There are two primary strategies for incorporating catalytic sites:
Pre-functionalization: A catalytically active metal complex or organocatalyst can be attached to the monomer before polymerization. This ensures a uniform distribution of active sites throughout the polymer support.
Post-functionalization: The polymer is first synthesized, and then the catalytic species are attached. The remaining unreacted functional groups (either ethynyl or allyl, depending on the polymerization method) or the phenyl rings can be used as anchor points. The ethynyl group is particularly useful for this, as it can be readily functionalized via click chemistry to attach a wide variety of catalytic moieties. sci-hub.se
Polymers derived from this silane can create a specific local environment around the catalytic center, potentially influencing the catalyst's activity and selectivity. chemrxiv.orgchemrxiv.org The rigid structure can create well-defined pores or channels, while the chemical nature of the support can affect substrate solubility and transition state stabilization.
Application in Gas Separation Membranes (Theoretical and Structural Considerations)
The performance of a polymer membrane for gas separation is largely determined by its ability to selectively allow certain gases to pass through while restricting others (selectivity) and the rate at which the gases permeate (permeability). mdpi.com These properties are intrinsically linked to the polymer's chemical structure, chain packing, and the resulting fractional free volume (FFV). mdpi.com
Theoretically, a polymer derived from Allyl-(4-ethynyl-phenyl)-dimethylsilane would possess several structural features desirable for gas separation applications:
Rigidity and Awkward Shape: The presence of the rigid phenyl ring and the linear ethynyl group would hinder efficient chain packing. This inefficient packing leads to a higher FFV, creating more pathways for gas molecules to diffuse through the membrane, which generally increases permeability. mdpi.com
Intrinsic Microporosity: The rigid, contorted polymer chains can create a network of interconnected voids of molecular dimensions, leading to what is known as a polymer of intrinsic microporosity (PIM). PIMs are a class of materials known for their high gas permeability.
Silyl Groups: The dimethylsilyl groups can also contribute to higher permeability. The Si-C and Si-O bonds are longer and more flexible than C-C bonds, which can increase chain mobility and free volume, further enhancing gas diffusion rates.
While high permeability is often associated with a decrease in selectivity (the permeability/selectivity trade-off), the well-defined micropores created by the rigid structure could potentially offer good size and shape discrimination between different gas molecules, thus maintaining reasonable selectivity. mit.edu For example, the separation of gases like CO₂/CH₄ or O₂/N₂ could be a potential application area. Theoretical modeling and computational simulations would be crucial to predict the gas transport properties of such a polymer and to optimize its structure for specific separation tasks.
Lack of Publicly Available Data for Allyl-(4-ethynyl-phenyl)-dimethyl silane Prevents Detailed Analysis
A comprehensive review of scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite targeted searches for detailed research findings on its characterization and analysis, no dedicated studies providing specific spectroscopic or structural data for this exact molecule could be located. This absence of information precludes the creation of a detailed, scientifically accurate article as requested.
The investigation sought to find specific data pertaining to the structural elucidation and reaction monitoring of this compound, focusing on several key analytical methodologies. The intended article was to be structured around Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and X-ray Diffraction (XRD). However, the search for empirical data such as ¹H, ¹³C, and ²⁹Si NMR chemical shifts, mass-to-charge ratios from MALDI-TOF mass spectrometry, characteristic IR and Raman vibrational frequencies, and single-crystal X-ray diffraction parameters for this specific compound was unsuccessful.
While general principles and methodologies for these analytical techniques are well-established for organosilanes and compounds with similar functional groups (allyl, phenyl, ethynyl), applying this general knowledge to create specific data tables and detailed research findings for a compound without published experimental validation would be speculative and scientifically unsound. For instance, while one could predict approximate regions for NMR signals or IR absorptions based on the constituent parts of the molecule—such as the allyl group, the dimethylsilyl moiety, and the 4-ethynylphenyl group—these estimations cannot replace experimentally determined data for a complete and accurate structural assignment.
Similarly, discussions on the use of in situ NMR for kinetic analysis, molecular weight confirmation by mass spectrometry, or solid-state structure determination by X-ray diffraction are not possible without foundational studies on the synthesis and characterization of this compound. The scientific record, as accessible through extensive searches, does not appear to contain these foundational studies.
Therefore, due to the unavailability of verifiable research findings and specific analytical data, it is not possible to generate the requested article while adhering to the necessary standards of scientific accuracy and detail.
Characterization Methodologies for Structural Elucidation and Reaction Monitoring
Microscopic Techniques for Polymer Morphology and Hybrid Structure Visualization
Microscopic techniques are indispensable for visualizing the morphology of polymers and hybrid structures derived from Allyl-(4-ethynyl-phenyl)-dimethyl silane (B1218182) at the micro- and nanoscale. These methods provide direct visual evidence of surface topography, phase separation, and the distribution of components in composite materials.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of polymers derived from Allyl-(4-ethynyl-phenyl)-dimethyl silane. By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that reveal details about surface texture, porosity, and the dispersion of any integrated nanoparticles or fibers. In the context of polymers from this specific silane, SEM could be employed to study the effects of different polymerization conditions on the resulting material's structure. For instance, analysis of crosslinked networks formed from this monomer could reveal the degree of homogeneity and the presence of any phase-separated domains.
Key Applications of SEM for this compound Polymers:
Surface Topography: Imaging the surface to identify features such as smoothness, roughness, and the presence of cracks or pores.
Fracture Analysis: Examining the cross-section of a fractured polymer sample to understand its failure mechanism (e.g., brittle vs. ductile fracture).
Composite Characterization: Visualizing the distribution and adhesion of fillers or reinforcing agents within the polymer matrix.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) offers even higher resolution than SEM and can provide three-dimensional topographical maps of polymer surfaces. rsc.orgresearchgate.net AFM is particularly useful for examining the nanoscale features of thin films and surfaces of materials synthesized from this compound. researchgate.net It operates by scanning a sharp tip over the sample surface, with the deflection of the cantilever holding the tip being measured to create an image. rsc.org Beyond topography, AFM can also probe local mechanical properties such as adhesion and stiffness. researchgate.net For polymers of this compound, AFM could be used to visualize the arrangement of individual polymer chains on a substrate or to study the early stages of polymer crystallization. rsc.orgtue.nl
Table 1: Potential AFM Analysis Parameters for Polymers of this compound
| Parameter | Description |
| Topography | Provides a 3D representation of the surface, revealing features like polymer domains, grain boundaries, and surface defects with nanometer resolution. |
| Phase Imaging | Maps variations in material properties, such as adhesion and viscoelasticity, which can be used to distinguish different components in a polymer blend or composite. |
| Force Spectroscopy | Measures the interaction forces between the AFM tip and the sample surface to provide information on local mechanical properties like elasticity and adhesion. rsc.org |
| Nanolithography | The AFM tip can be used to mechanically or chemically modify the polymer surface at the nanoscale to create patterns. |
Computational Chemistry for Reaction Mechanism and Structure-Reactivity Correlation
Computational chemistry provides powerful tools for understanding the reaction mechanisms, electronic structure, and reactivity of molecules like this compound at an atomic level. These methods can predict reaction pathways, transition state energies, and spectroscopic properties, offering insights that complement experimental findings.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nsf.govnih.gov For this compound, DFT calculations can be employed to elucidate the mechanisms of its polymerization and other reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway. For example, DFT could be used to study the cycloaddition reactions involving the ethynyl (B1212043) group or the hydrosilylation reactions of the allyl group.
Potential DFT Calculation Results for this compound:
Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.
Reaction Energetics: Calculation of activation energies and reaction enthalpies to predict reaction feasibility and kinetics.
Electronic Properties: Determination of frontier molecular orbital (HOMO-LUMO) energies to understand reactivity and electronic transitions.
Spectroscopic Properties: Simulation of IR and NMR spectra to aid in the interpretation of experimental data.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For polymers derived from this compound, MD simulations can provide insights into the material's structure, dynamics, and macroscopic properties. rsc.org By simulating a system of polymer chains, researchers can investigate phenomena such as glass transition, diffusion of small molecules within the polymer matrix, and the conformational behavior of the polymer chains. These simulations are crucial for understanding the structure-property relationships in these materials.
Table 2: Typical Outputs from Molecular Dynamics Simulations of Poly(this compound)
| Property | Information Gained |
| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing local structure. |
| Mean Squared Displacement | Tracks the average distance a molecule or polymer chain travels over time, which is used to calculate diffusion coefficients. |
| Radius of Gyration | A measure of the size and shape of a polymer coil, providing insights into its conformation in different environments. |
| Glass Transition Temperature | Can be estimated by monitoring changes in properties like density or specific volume as a function of temperature in the simulation. |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by finding a statistically significant relationship between calculated molecular descriptors and experimentally measured reactivity data. For a series of substituted ethynyl-phenyl-silane derivatives, a QSRR model could be developed to predict their polymerization reactivity or their efficiency in a particular chemical transformation. This approach can accelerate the discovery of new materials by allowing for the virtual screening of large numbers of candidate molecules.
Steps in Developing a QSRR Model for Alkynylphenyl Silanes:
Data Collection: A dataset of compounds with known reactivity is assembled.
Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound.
Model Building: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that relates the descriptors to the reactivity.
Model Validation: The predictive power of the model is assessed using an independent set of compounds.
Future Perspectives and Emerging Research Avenues
Exploration of Orthogonal Click Reactions Beyond CuAAC and Thiol-Ene
The allyl and ethynyl (B1212043) groups of Allyl-(4-ethynyl-phenyl)-dimethyl silane (B1218182) are amenable to two of the most robust "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the radical-mediated thiol-ene reaction. While these provide a powerful basis for material synthesis, the next wave of research will likely focus on expanding the toolkit to include a broader range of mutually orthogonal reactions. This would enable the sequential or one-pot, multi-step functionalization of the monomer with unprecedented precision, creating highly complex and multifunctional molecular structures. nih.gov
Emerging bioorthogonal reactions offer exciting possibilities. rsc.orgmdpi.com Key areas for future exploration include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The ethynyl group can participate in SPAAC with strained cyclooctynes. This reaction proceeds rapidly without the need for a cytotoxic copper catalyst, making it ideal for creating advanced biomaterials or for modifications in sensitive electronic applications. rsc.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : The allyl group, while a dienophile, could be further functionalized to incorporate a strained alkene like a trans-cyclooctene (TCO). This would allow for extremely fast and catalyst-free ligation with tetrazine-functionalized molecules or polymers. mdpi.com
Photo-triggered Reactions : Light-induced reactions, such as the ligation of tetrazoles with alkenes, could offer spatiotemporal control over the modification process. rsc.org This would allow for the precise patterning of surfaces or the fabrication of 3D structures within a polymer matrix.
By strategically combining these reactions, researchers could design materials where, for instance, the ethynyl group is used to attach the monomer to a surface via CuAAC, while the allyl group remains available for subsequent in-situ functionalization using a photo-triggered thiol-ene reaction. rsc.org
| Orthogonal Reaction | Reactive Group Targeted | Key Advantages | Potential Application |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Ethynyl | Catalyst-free, biocompatible, fast kinetics. rsc.org | Biomaterial synthesis, surface bio-functionalization. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Allyl (after modification) | Extremely rapid kinetics, catalyst-free, dinitrogen as the only byproduct. | Rapid hydrogel formation, in-situ material modification. |
| Photo-triggered Tetrazole-Ene Ligation | Allyl | Spatiotemporal control using light. rsc.org | Micropatterning of surfaces, 3D photolithography. |
Development of Novel Catalytic Systems for Selective Transformations
The ability to selectively address either the allyl or the ethynyl group without affecting the other is crucial for unlocking the synthetic potential of Allyl-(4-ethynyl-phenyl)-dimethyl silane. While click reactions offer one route, traditional metal-catalyzed transformations provide a vast and tunable landscape for modification. Future research will focus on developing highly selective catalytic systems that can differentiate between the two functionalities.
Palladium-based catalysts are particularly promising. uu.nl Research could explore:
Ligand-Modulated Selectivity : By tuning the electronic and steric properties of phosphine or N-heterocyclic carbene (NHC) ligands on a palladium center, it may be possible to develop systems that selectively catalyze reactions such as Sonogashira coupling on the ethynyl terminus while leaving the allyl group intact.
Bimetallic Catalysts : The addition of a second metal, such as copper, to a palladium catalyst can modify its selectivity. uu.nl Such systems could be optimized for the selective semi-hydrogenation of the alkyne to an alkene, providing another reactive handle, without reducing the allyl group.
Dynamic Modification : The use of dynamic modifying agents, such as chain alkylamines, on the catalyst support can create a "gatekeeper" effect, selectively allowing one type of reactant to access the catalytic sites. nih.gov This strategy could be adapted to discriminate between the steric profiles of the allyl and ethynyl groups for specific transformations.
Heterogeneous Catalysis : Developing solid-supported catalysts offers significant advantages in terms of product purification and catalyst recycling, aligning with the principles of green chemistry. Future work could involve immobilizing selective catalytic complexes on silica, polymers, or magnetic nanoparticles.
These advanced catalytic systems would enable the synthesis of a diverse library of derivatives from a single monomer, expanding its utility in fine chemicals and materials science. researchgate.netacs.org
Integration into Smart and Responsive Polymer Systems
Organosilicon polymers are renowned for their thermal stability, chemical inertness, and biocompatibility. mdpi.compku.edu.cn this compound is an ideal candidate for incorporation into "smart" polymer systems that can respond to external stimuli such as pH, temperature, light, or specific analytes.
The dual click-functional nature of the monomer allows it to act as a highly efficient cross-linking agent or as a functional pendant group in a polymer chain. alfa-chemistry.com Emerging research avenues include:
Stimuli-Responsive Hydrogels : By copolymerizing this monomer with functional monomers (e.g., acrylic acid for pH response or N-isopropylacrylamide for temperature response), it is possible to create hydrogels. The silane component can enhance the mechanical robustness and thermal stability of the gel, while the cross-linking density, controlled via orthogonal reactions, can fine-tune the swelling and release kinetics.
Self-Healing Materials : The triazole ring formed during CuAAC reactions can participate in dynamic coordination with metal ions. By incorporating this monomer into a polymer network, it may be possible to create metallo-supramolecular polymers that exhibit self-healing properties upon damage.
Degradable Networks : While the siloxane backbone is generally stable, the linkages formed by click chemistry can be designed to be cleavable. For example, incorporating a disulfide bond into the azide (B81097) or thiol linker used for cross-linking would result in a polymer network that degrades in a reductive environment, a feature highly desirable for controlled drug delivery applications. mdpi.com
The integration of the unique properties of organosilicon materials with the dynamic nature of responsive polymers could lead to new materials for sensors, actuators, and biomedical devices. nih.gov
Computational Design and Prediction of Novel Organosilicon Architectures
As the complexity of materials derived from multifunctional monomers like this compound increases, a trial-and-error approach to development becomes inefficient. Computational modeling and predictive analysis are set to become indispensable tools for designing the next generation of organosilicon materials. mdpi.com
Future research will likely involve:
Force-Field Development : A significant effort is underway to develop accurate molecular models and force fields specifically for organosilicon molecules. nih.gov Such models are essential for performing reliable molecular dynamics (MD) simulations to predict the bulk properties of polymers derived from this monomer.
Predictive Modeling of Polymer Networks : MD simulations can be used to predict how the monomer will influence the morphology, chain dynamics, and mechanical properties (e.g., Young's modulus, glass transition temperature) of cross-linked polymer networks. This allows for the in silico screening of different cross-linking strategies and comonomer compositions before undertaking laborious synthesis.
Quantitative Structure-Property Relationship (QSPR) : QSPR models can establish statistical relationships between molecular structure and macroscopic properties. acs.orgbohrium.com By building a database of polymers synthesized from this monomer and its derivatives, QSPR models could be developed to reliably predict key performance indicators such as thermal stability, dielectric constant, or gas permeability, accelerating the discovery of materials for specific applications like microelectronics or separation membranes. acs.orgresearchgate.net
These computational approaches will guide rational design, reducing experimental costs and speeding up the innovation cycle for new high-performance materials. researchgate.net
Green Chemistry Approaches in Synthesis and Polymerization
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly focus on making both its synthesis and its subsequent polymerization more sustainable. researchgate.net
Key areas for improvement include:
Greener Monomer Synthesis : The multi-step synthesis of the monomer itself can be optimized. This includes exploring chlorine-free synthetic routes, which avoid the production of corrosive byproducts like HCl, a major goal in modern organosilicon chemistry. mdpi.comresearchgate.net The use of catalytic methods that proceed with high atom economy, such as hydrosilylation, will be prioritized.
Sustainable Polymerization Conditions : The click reactions used to polymerize or functionalize the monomer are inherently efficient and atom-economical. However, further improvements can be made by:
Developing recoverable heterogeneous copper catalysts for CuAAC to minimize copper leaching into the final product and allow for catalyst recycling. rsc.org
Utilizing safer, bio-derived solvents in place of traditional volatile organic compounds (VOCs).
Employing energy-efficient initiation methods, such as photoinitiation for thiol-ene reactions, which can be performed at room temperature.
By integrating green chemistry principles throughout the lifecycle of the material, from monomer synthesis to polymer production, the environmental footprint of these advanced materials can be significantly reduced.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Allyl-(4-ethynyl-phenyl)-dimethyl silane, and how can reaction conditions be optimized for selectivity?
- Methodological Answer : this compound is typically synthesized via transition metal-catalyzed hydrosilylation or silyl-Prins cyclization. For selectivity, key parameters include catalyst choice (e.g., Rh or Pd complexes), solvent polarity, and temperature. For example, Rhodium catalysts (e.g., [Cp*RhI(C,C’)-NHC]) can enhance β-(Z) selectivity in hydrosilylation by stabilizing specific transition states, as shown in Table 1 of catalytic cycles . In silyl-Prins cyclization, using anhydrous conditions and controlled stoichiometry of Brønsted acids minimizes competing pathways (e.g., carbocation rearrangements) to favor allyl-silyl alcohol products over vinyl derivatives .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation. For instance, ¹³C NMR chemical shifts near δ 120–140 ppm indicate aromatic and ethynyl carbons, while ²⁹Si NMR peaks around δ 10–20 ppm confirm dimethylsilane groups . Gas Chromatography-Mass Spectrometry (GC-MS) with non-hydroxylic solvents (e.g., acetonitrile) avoids autoesterification artifacts, ensuring accurate molecular weight determination . X-ray Photoelectron Spectroscopy (XPS) and FTIR-ATR are used for surface analysis in composite applications, detecting Si-O-Si linkages at ~1050 cm⁻¹ .
Advanced Research Questions
Q. What strategies mitigate competing reaction pathways during the silyl-Prins cyclization of this compound?
- Methodological Answer : Competing pathways (e.g., carbocation rearrangements or overfunctionalization) arise from the reactivity of intermediates. To suppress these:
- Use bulky Lewis acids (e.g., BF₃·OEt₂) to stabilize carbocations and direct cyclization .
- Employ real-time monitoring via in-situ IR spectroscopy to track intermediate formation and adjust reaction kinetics .
- Computational modeling (DFT studies) can predict thermodynamic favorability of pathways, guiding solvent/catalyst selection .
Q. How do transition metal catalysts influence the regioselectivity in hydrosilylation reactions involving this silane?
- Methodological Answer : Catalysts like [Cp*RhI(C,C’)-NHC] favor anti-Markovnikov addition by coordinating the alkyne’s π-system, directing Si-H bond addition to the terminal carbon. This is evidenced by β-(Z) selectivity in Table 1, where steric effects from the NHC ligand dictate stereochemical outcomes . Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling with aryl halides, as shown in the synthesis of (E)-(4-Iodostyryl)dimethyl(phenyl)silane via desulfitative Heck reactions .
Q. What methodologies assess the stability and surface interactions of this compound in composite materials?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures to evaluate thermal stability in polymer matrices .
- XPS and Contact Angle Measurements : Quantify surface coverage and hydrophobicity of silane monolayers on SiO₂. For example, XPS Si 2p peaks at ~103 eV confirm covalent bonding, while contact angles >90° indicate hydrophobic modification .
- Durability Testing : Expose modified surfaces (e.g., kaolinite) to solvents/heat and monitor silane retention via FTIR-ATR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
